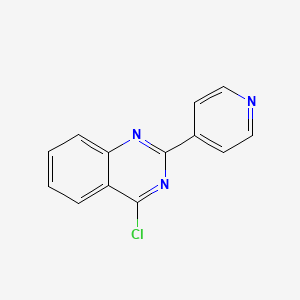

4-Chloro-2-pyridin-4-ylquinazoline

描述

Overview of the Quinazoline (B50416) Heterocyclic Scaffold in Medicinal Chemistry

The quinazoline scaffold is a nitrogen-containing heterocyclic compound that has garnered immense attention in medicinal chemistry. mdpi.com Its structure consists of two fused six-membered rings: a benzene (B151609) ring and a pyrimidine (B1678525) ring. mdpi.comscispace.com This aromatic bicyclic system, also known as 1,3-diazanaphthalene, serves as a fundamental building block for a vast array of synthetic compounds and over 200 naturally occurring alkaloids. mdpi.com

The significance of the quinazoline core lies in its versatility and synthetic accessibility. nih.gov The properties and biological activity of quinazoline derivatives are highly dependent on the nature and position of various substituents on either the benzene or pyrimidine ring. scispace.com This structural flexibility allows medicinal chemists to perform molecular manipulations, creating a diverse chemical space for the development of new therapeutic agents. scispace.comnih.gov The ease of introducing different functional groups makes the quinazoline scaffold a favored and important structure in the design and discovery of novel drugs. researchgate.net

Historical Context and Evolution of Quinazoline Derivatives in Drug Discovery

The history of quinazolines dates back to 1869, when Griess first prepared a derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. scispace.comnih.gov The parent quinazoline compound itself was first synthesized in 1895 by August Bischler and Lang through the decarboxylation of a 2-carboxy derivative, with a more efficient synthesis method later developed by Gabriel in 1903. mdpi.comscispace.comnih.gov The name "quinazoline" was proposed by Widdege. scispace.comnih.gov

A significant milestone in the natural product chemistry of this scaffold was the isolation of the first known quinazoline alkaloid, Vasicine (also known as peganine), from the plant Adhatoda vasica in 1888. mdpi.com This compound was noted for its effective bronchodilator activity. mdpi.com Since these early discoveries, the quinazoline nucleus has been identified as the core structure in numerous FDA-approved drugs, such as the anticancer agents erlotinib (B232) and gefitinib, and the antihypertensive drug prazosin, cementing its importance in modern pharmacology. nih.gov

Broad Spectrum of Therapeutic Relevance for Quinazoline Derivatives

Quinazoline derivatives are renowned for their remarkably broad and diverse spectrum of pharmacological activities. nih.govresearchgate.net This has made them a subject of intense research and development in the pharmaceutical industry. nih.gov The structural framework has proven to be a fertile ground for the discovery of agents with a wide array of therapeutic applications. nih.gov

Extensive studies have demonstrated that compounds incorporating the quinazoline moiety exhibit significant biological effects, including anticancer, antimicrobial (encompassing antibacterial and antifungal), anti-inflammatory, and antiviral properties. mdpi.comnih.govresearchgate.net Furthermore, research has confirmed their potential as anticonvulsant, antimalarial, antitubercular, antidiabetic, antioxidant, and antihypertensive agents. mdpi.comresearchgate.netresearchgate.net The anticancer activity of quinazoline derivatives is one of the most extensively explored areas, with many compounds designed as potent inhibitors of specific targets like Epidermal Growth Factor Receptor (EGFR) kinases. mdpi.comnih.gov

In the field of medicinal chemistry, the quinazoline scaffold is frequently described as a "privileged structure." nih.govresearchgate.net This term is used for molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. scispace.com The quinazoline nucleus serves as an attractive pharmacophore—the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity—for drug design purposes. nih.gov

The privileged nature of quinazolines stems from their ability to present substituents in a well-defined spatial orientation, allowing for specific interactions with a variety of enzymes and receptors. scispace.com This inherent versatility has been leveraged by medicinal chemists to develop large libraries of compounds, leading to the identification of potent and selective inhibitors for numerous therapeutic targets. nih.gov The development of new synthetic methodologies continues to expand the chemical diversity of quinazoline-based molecules, reinforcing their status as a key scaffold in the ongoing quest for novel and effective medicines. nih.gov

Compound Names Mentioned

属性

IUPAC Name |

4-chloro-2-pyridin-4-ylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3/c14-12-10-3-1-2-4-11(10)16-13(17-12)9-5-7-15-8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUSMOWAZASBJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406088 | |

| Record name | 4-chloro-2-pyridin-4-ylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6484-27-1 | |

| Record name | 4-chloro-2-pyridin-4-ylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(pyridin-4-yl)quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 2 Pyridin 4 Ylquinazoline

Strategies for Precursor Synthesis and Ring Formation

The assembly of the 4-chloro-2-pyridin-4-ylquinazoline scaffold begins with the synthesis of quinazolin-4(3H)-one intermediates. These precursors are then subjected to chlorination to yield the final product.

Synthesis of Quinazolin-4(3H)-one Intermediates (e.g., 2-(pyridin-4-yl)quinazolin-4(3H)-one)

The formation of the quinazolin-4(3H)-one core is a critical step, with several established routes available.

One common approach involves the cyclization of appropriately substituted benzoic acid derivatives. For instance, the synthesis of 2-(pyridin-4-yl)quinazolin-4(3H)-one can be achieved from anthranilic acid. The process typically starts with the acylation of the amino group of an anthranilic acid derivative with a pyridin-4-ylcarbonyl group. The resulting N-acylated anthranilic acid then undergoes cyclocondensation to form the quinazolinone ring.

A specific example is the synthesis starting from a substituted anthranilic acid, such as 5-bromo-2-aminobenzoic acid. This is first acylated with isonicotinoyl chloride to yield 5-bromo-2-((pyridin-4-yl)carbonyl)aminobenzoic acid. Subsequent heating of this intermediate, often in the presence of a dehydrating agent or under thermal conditions, leads to intramolecular cyclization and the formation of the corresponding 6-bromo-2-(pyridin-4-yl)quinazolin-4(3H)-one.

| Starting Material | Reagent | Intermediate | Product |

| 5-bromo-2-aminobenzoic acid | Isonicotinoyl chloride | 5-bromo-2-((pyridin-4-yl)carbonyl)aminobenzoic acid | 6-bromo-2-(pyridin-4-yl)quinazolin-4(3H)-one |

This table illustrates a typical reaction sequence for the synthesis of a substituted 2-(pyridin-4-yl)quinazolin-4(3H)-one derivative.

An alternative and widely used method for constructing the 2-(pyridin-4-yl)quinazolin-4(3H)-one scaffold proceeds through a 4H-3,1-benzoxazin-4-one intermediate. nih.gov This approach also begins with an anthranilic acid derivative. For example, 5-bromoanthranilic acid can be reacted with isonicotinoyl chloride to form 6-bromo-2-(pyridin-4-yl)-4H-3,1-benzoxazin-4-one. sigmaaldrich.com

This benzoxazinone (B8607429) is a versatile intermediate that can then be converted to the desired quinazolinone by reaction with ammonia (B1221849) or an ammonia source, such as ammonium (B1175870) acetate (B1210297). The reaction involves the opening of the oxazinone ring by ammonia, followed by cyclization to the quinazolinone. This two-step process, starting from anthranilic acid, often provides high yields of the desired product.

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Product |

| 5-bromoanthranilic acid | Isonicotinoyl chloride | 6-bromo-2-(pyridin-4-yl)-4H-3,1-benzoxazin-4-one | Ammonia/Ammonium acetate | 6-bromo-2-(pyridin-4-yl)quinazolin-4(3H)-one |

This table outlines the synthesis of a substituted 2-(pyridin-4-yl)quinazolin-4(3H)-one via a benzoxazinone intermediate.

Introduction of the Pyridin-4-yl Moiety at Position 2

In both of the primary synthetic routes described above, the pyridin-4-yl group is introduced at the C2 position of the quinazoline (B50416) ring early in the synthesis. This is achieved by using a pyridine-4-carbonyl derivative, such as isonicotinoyl chloride or isonicotinic acid, to acylate the precursor molecule (either the anthranilic acid or the amino group in a related starting material). This ensures the correct placement of the pyridinyl substituent on the final quinazoline framework.

Chlorination Techniques for the 4-Position of the Quinazoline Ring

The final step in the synthesis of this compound is the conversion of the 4-oxo group of the 2-(pyridin-4-yl)quinazolin-4(3H)-one intermediate into a chloro group. This is a crucial transformation that activates the 4-position for subsequent nucleophilic substitution reactions.

Halogenation Using Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅)

The most common and effective method for the chlorination of the 4-position of the quinazolinone ring is the use of phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅). indianchemicalsociety.com The reaction of 2-(pyridin-4-yl)quinazolin-4(3H)-one with a refluxing mixture of POCl₃ and a catalytic amount of PCl₅ or an amine base like N,N-dimethylaniline or triethylamine (B128534) leads to the formation of this compound. indianchemicalsociety.comresearchgate.net

The reaction proceeds through the formation of a phosphate (B84403) ester intermediate at the 4-position, which is then displaced by a chloride ion. nih.govsigmaaldrich.com The addition of PCl₅ can enhance the reactivity of the system. indianchemicalsociety.com The reaction is typically carried out by heating the quinazolinone with an excess of POCl₃, which also serves as the solvent. After the reaction is complete, the excess POCl₃ is removed under reduced pressure, and the product is isolated by pouring the reaction mixture onto ice water.

| Starting Material | Reagents | Product |

| 2-(pyridin-4-yl)quinazolin-4(3H)-one | POCl₃, PCl₅ (cat.) | This compound |

| 6-bromo-2-(pyridin-4-yl)quinazolin-4(3H)-one | POCl₃ | 6-bromo-4-chloro-2-(pyridin-4-yl)quinazoline |

This table summarizes the chlorination of 2-(pyridin-4-yl)quinazolin-4(3H)-one and its derivatives.

The reaction of quinazolones with POCl₃ can occur in two stages that can be controlled by temperature. nih.govsigmaaldrich.com An initial phosphorylation occurs at lower temperatures, followed by the conversion to the chloroquinazoline upon heating. nih.govsigmaaldrich.com

Optimization of Reaction Conditions for Efficient Chlorination

The conversion of the precursor, 2-(pyridin-4-yl)quinazolin-4(3H)-one, to this compound is a critical transformation. The efficiency of this chlorination step is highly dependent on the choice of chlorinating agent, solvent, temperature, and reaction time. The most commonly employed reagents for this transformation are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). researchgate.netnih.gov

The reaction of quinazolinones with phosphorus oxychloride to yield the corresponding 4-chloroquinazolines proceeds through two main stages that can be controlled by temperature. nih.gov An initial phosphorylation occurs at temperatures below 25 °C in the presence of a base, leading to various phosphorylated intermediates. Subsequent heating to a range of 70-90 °C facilitates the clean conversion of these intermediates to the desired chloroquinazoline. nih.gov For the chlorination of quinazolones, a gentle reflux in excess POCl₃ for several hours is a common protocol. researchgate.netresearchgate.net The addition of a catalytic amount of an organic base like N,N-dimethylformamide (DMF) can accelerate the reaction. researchgate.net

Thionyl chloride is another effective chlorinating agent. A mixture of the quinazolinone in thionyl chloride, often with a catalytic amount of DMF, can be refluxed to achieve the desired product. The progress of the reaction is typically monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

The optimization of these conditions is crucial for maximizing yield and minimizing the formation of by-products. Below is a table summarizing typical conditions and their impact on the chlorination of quinazolinone derivatives.

| Chlorinating Agent | Solvent | Temperature (°C) | Additive | Typical Outcome | Reference |

| POCl₃ | Neat (excess POCl₃) | Reflux (e.g., 106) | None | Good to excellent yields | researchgate.netresearchgate.net |

| POCl₃ | Sulfolane | 70-75 | DMP (catalytic) | Controlled reaction, avoids decomposition | researchgate.net |

| SOCl₂ | Neat (excess SOCl₂) | Reflux (e.g., 76) | DMF (catalytic) | Effective chlorination | mdpi.com |

| POCl₃ / PCl₅ | Various | Varies | - | Can be effective, but may require careful control | researchgate.net |

Multi-Step Synthetic Pathways to this compound

The synthesis of this compound is typically accomplished through a multi-step sequence, which allows for the systematic construction and functionalization of the molecule.

Detailed Reaction Sequences and Intermediary Transformations

A common and logical synthetic route commences with the formation of the quinazolinone core, followed by the pivotal chlorination step.

Step 1: Synthesis of the Precursor, 2-(pyridin-4-yl)quinazolin-4(3H)-one

The precursor, 2-(pyridin-4-yl)quinazolin-4(3H)-one, can be synthesized through the condensation of 2-aminobenzamide (B116534) with isonicotinic acid or its derivatives. A variety of methods have been reported for the synthesis of 2-arylquinazolin-4(3H)-ones. One straightforward approach involves the reaction of 2-aminobenzamide with the appropriate aldehyde, in this case, pyridine-4-carboxaldehyde. This reaction can be catalyzed by various reagents, including tin(II) chloride (SnCl₂), under microwave irradiation, which can significantly reduce reaction times and improve yields.

Another established method involves the reaction of 2-aminobenzonitrile (B23959) with pyridine-4-carbonyl chloride, followed by cyclization. This pathway provides a versatile entry to a wide range of 2-substituted quinazolinones.

Step 2: Chlorination to this compound

Once the 2-(pyridin-4-yl)quinazolin-4(3H)-one precursor is obtained and purified, it is subjected to chlorination. As detailed in section 2.2.2, this is typically achieved using either neat phosphorus oxychloride or thionyl chloride, often with a catalytic amount of DMF. The reaction mixture is heated under reflux for a period of time, and upon completion, the excess chlorinating agent is removed, usually by distillation under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent, to yield the final this compound.

A schematic representation of this multi-step synthesis is provided below:

Reaction 1: 2-aminobenzamide + Pyridine-4-carboxaldehyde → 2-(pyridin-4-yl)quinazolin-4(3H)-one

Reaction 2: 2-(pyridin-4-yl)quinazolin-4(3H)-one + POCl₃ (or SOCl₂) → this compound

Green Chemistry Approaches and Catalytic Methods in Quinazoline Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable synthetic methodologies. The principles of green chemistry are increasingly being applied to the synthesis of quinazoline derivatives, focusing on the use of non-toxic reagents, renewable solvents, and catalytic processes to improve efficiency and reduce waste.

Nano-catalysts have emerged as a promising tool in organic synthesis due to their high surface area and catalytic activity. For the synthesis of quinazoline derivatives, various nano-catalysts have been explored. For instance, nano-SiO₂-SO₃H has been used as an efficient and recyclable solid acid catalyst for the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride, an aromatic aldehyde, and ammonium acetate under solvent-free conditions. researchgate.net While not directly applied to this compound in the reviewed literature, this approach highlights the potential for developing greener pathways to its precursors.

Metal-catalyzed reactions also play a significant role in modern quinazoline synthesis. Copper-catalyzed and iron-catalyzed reactions, for example, have been employed for the synthesis of various quinazoline derivatives. nih.gov These methods often proceed under milder conditions and with higher atom economy compared to traditional stoichiometric reactions. The development of catalytic systems that can directly construct the 2-arylquinazoline skeleton from simple starting materials is an active area of research.

Furthermore, the use of greener solvents is a key aspect of sustainable synthesis. Reactions performed in water or using biodegradable solvents are highly desirable. While many traditional quinazoline syntheses employ organic solvents, research is ongoing to adapt these reactions to more environmentally friendly media.

The following table summarizes some green and catalytic approaches relevant to quinazoline synthesis:

| Catalytic Method/Green Approach | Catalyst/Reagent | Substrates | Product Type | Key Advantages | Reference |

| Nano-catalysis | nano-SiO₂-SO₃H | Isatoic anhydride, aldehyde, ammonium acetate | 2,3-dihydroquinazolin-4(1H)-ones | Solvent-free, reusable catalyst | researchgate.net |

| Metal-Catalysis | Mn(I) pincer complex | 2-amino-benzylalcohols, nitriles | Quinazolines | Earth-abundant metal, dehydrogenative annulation | nih.gov |

| One-pot Synthesis | - | 2-aminobenzamide, aldehydes | 2,3-dihydroquinazolin-4(1H)-ones | Reduced workup, high efficiency | rsc.org |

| Microwave-assisted Synthesis | SnCl₂ | 2-aminobenzamide, aldehydes | 2,3-dihydroquinazolin-4(1H)-ones | Faster reaction times, improved yields | uni.lu |

Chemical Reactivity and Derivatization Strategies of 4 Chloro 2 Pyridin 4 Ylquinazoline

Nucleophilic Substitution Reactions at the 4-Position

The chlorine atom at the 4-position of the quinazoline (B50416) ring is activated towards nucleophilic aromatic substitution (SNAr). This high reactivity is a cornerstone of quinazoline chemistry, allowing for the introduction of a wide variety of substituents. The general principle of this reaction involves the attack of a nucleophile on the electron-deficient C4 carbon, followed by the displacement of the chloride ion.

Reactions with Primary and Secondary Amines (e.g., aromatic amines, 4-chloroaniline, 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

The reaction of 4-chloro-2-pyridin-4-ylquinazoline with primary and secondary amines is a well-established method for the synthesis of 4-aminoquinazoline derivatives. mdpi.comnih.gov This SNAr reaction is highly regioselective for the 4-position. mdpi.com The general reaction proceeds by treating the chloroquinazoline with the desired amine, often in a suitable solvent such as ethanol (B145695), isopropanol, or THF, and sometimes in the presence of a base to neutralize the HCl formed during the reaction. nih.gov

While specific literature detailing the reaction of this compound with every example amine is not extensively documented, the reactivity is based on the established behavior of the 4-chloroquinazoline (B184009) core. The reaction with aromatic amines, such as 4-chloroaniline, would yield N-aryl-2-(pyridin-4-yl)quinazolin-4-amines. Similarly, reaction with 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4-aminoantipyrine) would produce a derivative where the pyrazolone (B3327878) moiety is linked to the quinazoline ring via the amino group at the 4-position.

Table 1: Nucleophilic Substitution of this compound with Amines

| Nucleophile | Product Structure | Product Class |

| Primary/Secondary Amine (R¹R²NH) | N-Substituted-2-(pyridin-4-yl)quinazolin-4-amine | |

| 4-Chloroaniline | N-(4-chlorophenyl)-2-(pyridin-4-yl)quinazolin-4-amine | |

| 4-Aminoantipyrine | 4-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-2-(pyridin-4-yl)quinazoline |

Hydrazinolysis and Formation of Hydrazinyl Derivatives

The displacement of the chlorine atom at the 4-position by hydrazine (B178648) hydrate (B1144303) is a key transformation, yielding 4-hydrazinyl-2-(pyridin-4-yl)quinazoline (B5597570). This reaction, known as hydrazinolysis, is typically carried out by refluxing the 4-chloroquinazoline derivative with hydrazine hydrate in a solvent like ethanol or butanol. ekb.egmdpi.comchem-soc.sigoogle.com The resulting 4-hydrazinylquinazoline is a crucial and versatile intermediate for the synthesis of various fused heterocyclic systems. ekb.egchem-soc.sinih.govnih.govnih.gov

Reactions with Other Nitrogen and Carbon Nucleophiles (e.g., anthranilic acid, glycine)

Beyond simple amines and hydrazine, the electrophilic C4 position can react with other nucleophiles. For instance, bifunctional nucleophiles like anthranilic acid and amino acids such as glycine (B1666218) can be employed. The reaction with the amino group of these molecules would lead to the corresponding N-substituted quinazoline derivatives. These reactions further expand the synthetic utility of the this compound scaffold, allowing for the introduction of carboxylic acid functionalities, which can be used for further derivatization.

Cyclization Reactions Involving the this compound Scaffold

The derivatives obtained from nucleophilic substitution reactions serve as precursors for constructing more complex, fused heterocyclic systems.

Formation of Fused Heterocyclic Systems (e.g., Triazoloquinazolines)

The 4-hydrazinyl-2-(pyridin-4-yl)quinazoline intermediate is particularly valuable for synthesizing triazoloquinazolines. ekb.eg The reaction of the hydrazinyl group with various one-carbon synthons, such as orthoesters, acid chlorides, or carbon disulfide, leads to the formation of a fused 1,2,4-triazole (B32235) ring. ekb.egnih.govnih.gov For example, reacting the hydrazinyl derivative with an appropriate reagent can lead to the formation of mdpi.comresearchgate.netuni.lutriazolo[4,3-c]quinazolines. This cyclization strategy is a powerful tool for creating polycyclic aromatic systems with diverse chemical properties.

Table 2: Synthesis of Fused Triazoloquinazolines

| Starting Material | Reagent | Product |

| 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline | Carbon Disulfide | 5-(Pyridin-4-yl)- mdpi.comresearchgate.netuni.lutriazolo[4,3-c]quinazoline-3-thiol |

| 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline | Acyl Chlorides (RCOCl) | 3-Substituted-5-(pyridin-4-yl)- mdpi.comresearchgate.netuni.lutriazolo[4,3-c]quinazoline |

| 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline | Orthoesters (RC(OEt)₃) | 3-Substituted-5-(pyridin-4-yl)- mdpi.comresearchgate.netuni.lutriazolo[4,3-c]quinazoline |

Ring-Expanded Derivatives

The currently available scientific literature from the conducted searches does not provide specific examples or established methodologies for the synthesis of ring-expanded derivatives starting from the this compound scaffold. While ring expansion reactions are a known strategy in heterocyclic chemistry, dedicated studies for this particular compound were not identified.

Modifications and Transformations of the Pyridine (B92270) Moiety

The pyridine ring in this compound is an electron-deficient heterocycle, which dictates its reactivity towards various reagents. While electrophilic substitution is generally difficult without prior activation, the nitrogen atom readily undergoes reactions, and the ring is susceptible to nucleophilic and radical attacks.

N-Oxidation of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring can be selectively oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. quimicaorganica.orgyoutube.com The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. quimicaorganica.org

Table 1: N-Oxidation of Pyridine Derivatives

| Starting Material | Reagent | Product | Notes |

|---|---|---|---|

| Pyridine | m-CPBA | Pyridine N-oxide | General reaction for pyridine N-oxide formation. |

This table presents generalized reactions for N-oxidation of pyridines and is not specific to this compound.

Electrophilic Substitution on the Activated Pyridine Ring

Once activated as the N-oxide, the pyridine ring of 4-chloro-2-(pyridin-4-yl)quinazoline N-oxide can undergo electrophilic substitution reactions, such as nitration or halogenation. These reactions typically occur at the positions ortho or para to the N-oxide group, which are electronically activated. quimicaorganica.orgrsc.org For the 4-pyridyl substituent, this would correspond to the positions adjacent to the quinazoline ring.

Nucleophilic Aromatic Substitution on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions relative to the ring nitrogen. stackexchange.comyoutube.com In the case of this compound, this would mean that other leaving groups, if present on the pyridine ring, could be displaced by nucleophiles. The inherent reactivity of the pyridine ring at these positions is due to the stabilization of the Meisenheimer-like intermediate by the electronegative nitrogen atom. stackexchange.com

Radical Reactions on the Pyridine Ring

The Minisci reaction provides a powerful method for the C-H functionalization of electron-deficient heterocycles like the pyridine moiety in this compound. wikipedia.org This reaction involves the addition of a nucleophilic radical, typically generated from a carboxylic acid via oxidative decarboxylation, to the protonated pyridine ring. wikipedia.org This allows for the introduction of alkyl and acyl groups at the positions ortho and para to the nitrogen atom.

Table 2: Minisci Reaction on Pyridine

| Pyridine Derivative | Radical Source | Reagents | Product |

|---|---|---|---|

| Pyridine | Pivalic acid | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | 2-tert-Butylpyridine |

This table illustrates the general principle of the Minisci reaction on pyridine and is not specific to this compound.

Functional Group Interconversions on the Quinazoline Core and Substituents

The quinazoline core of this compound offers multiple sites for functionalization, with the chloro group at the C4 position being the most reactive site for nucleophilic displacement.

Nucleophilic Displacement of the C4-Chloro Group

The chlorine atom at the C4 position of the quinazoline ring is highly activated towards nucleophilic aromatic substitution. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine (B1678525) ring. mdpi.com A wide variety of nucleophiles can displace the chloride, including amines, anilines, alkoxides, and thiolates, providing a versatile route to a diverse range of 4-substituted-2-(pyridin-4-yl)quinazolines. chem-soc.simdpi.comnih.gov

Table 3: Nucleophilic Substitution at the C4-Position of Chloroquinazolines

| Chloroquinazoline Derivative | Nucleophile | Conditions | Product |

|---|---|---|---|

| 4-Chloro-2-phenylquinazoline | Piperidine | 140 °C, then EtOH reflux | 4-(Piperidin-1-yl)-2-phenylquinazoline |

| 6,7-Dimethoxy-2,4-dichloroquinazoline | N,N-Dimethyl-1,4-phenylenediamine | DIPEA, Dioxane, 80 °C | N'-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N,N-dimethylbenzene-1,4-diamine mdpi.com |

This table showcases examples of nucleophilic substitution on the quinazoline core, demonstrating the general reactivity.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-chloro group and any other halogen substituents on the quinazoline ring can serve as handles for palladium-catalyzed cross-coupling reactions. Reactions such as Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings allow for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, vinyl, and alkynyl groups. mdpi.comnih.govyoutube.comyoutube.comyoutube.com

Table 4: Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Quinazolines

| Halogenated Quinazoline | Coupling Partner | Catalyst/Conditions | Product |

|---|---|---|---|

| 6-Iodo-2-(2-furyl)quinazolin-4(3H)-one | 4-Methoxyphenylboronic acid | Pd(OAc)₂, K₂CO₃, Dioxane/H₂O | 6-(4-Methoxyphenyl)-2-(2-furyl)quinazolin-4(3H)-one mdpi.com |

This table provides examples of cross-coupling reactions on the quinazoline scaffold, illustrating the synthetic utility.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the functionalization of the benzene (B151609) ring of the quinazoline core. clockss.orgbaranlab.orguwindsor.caharvard.edu While the chloro and pyridyl groups themselves are not strong directing groups for lithiation, the introduction of a suitable directing metalating group (DMG) onto the quinazoline ring can enable regioselective deprotonation at the ortho position, followed by quenching with an electrophile.

Functional Group Transformations on Substituents

Existing substituents on the quinazoline ring can be further modified. For instance, a nitro group, if present, can be reduced to an amino group, which can then be acylated, alkylated, or converted into other functionalities. nih.gov Similarly, ester groups can be hydrolyzed to carboxylic acids, which can then be converted to amides or other derivatives. These transformations add another layer of diversity to the accessible derivatives of the this compound scaffold.

Biological and Pharmacological Activities of 4 Chloro 2 Pyridin 4 Ylquinazoline and Its Derivatives

Anticancer and Antiproliferative Activities

The quinazoline (B50416) scaffold is a prominent pharmacophore in the development of anticancer drugs. nih.gov Derivatives of 4-Chloro-2-pyridin-4-ylquinazoline have been a particular focus of research, leading to the synthesis and evaluation of numerous compounds for their anticancer activities. nih.gov These efforts aim to develop novel and more potent therapeutic agents by modifying the core structure at various positions. nih.gov

In vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., HepG2, MCF-7, PC-3, HCT-116, HeLa, HT-29, MDA-231, Ehrlich Ascites Carcinoma)

Derivatives of this compound have been subjected to extensive in vitro screening against a panel of human cancer cell lines, revealing significant cytotoxic and antiproliferative effects. The efficacy of these compounds often varies based on the specific substitutions on the quinazoline ring.

For instance, a series of novel 2-chloro-4-anilino-quinazoline derivatives were synthesized and tested for their anticancer activity. One derivative, a quinazoline-chalcone compound (14g), showed high antiproliferative activity with GI50 values ranging from 0.622 to 1.81 μM against cell lines including HCT-116 (colon cancer) and MCF7 (breast cancer). rsc.orgnih.gov Another related pyrimidodiazepine derivative (16c) exhibited potent cytotoxic activity, proving to be 10.0-fold more effective than the standard anticancer drug doxorubicin (B1662922) against ten different cancer cell lines. rsc.orgnih.gov

Further studies on other quinazoline derivatives have demonstrated their effectiveness. A series of 4-Hydroxyquinazoline derivatives were evaluated, with compound B1 showing superior cytotoxicity in primary PARP-inhibitor-resistant HCT-15 and HCC1937 cell lines. mdpi.com This compound induced apoptosis in a concentration-dependent manner in both cell lines. mdpi.com Similarly, pyrazolo[4,3-f]quinoline derivatives, which share structural similarities, were effective against a range of cancer cell lines, including HCT-15 and PC-3, with GI50 values below 8 µM. mdpi.com

The table below summarizes the cytotoxic activity of selected this compound derivatives and related compounds against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity Measurement | Result | Reference(s) |

| Quinazoline-chalcone (14g) | HCT-116 (Colon) | GI50 | 0.622–1.81 μM | rsc.orgnih.gov |

| Quinazoline-chalcone (14g) | MCF7 (Breast) | GI50 | 0.622–1.81 μM | rsc.orgnih.gov |

| Pyrimidodiazepine (16c) | Various (10 lines) | LC50 | 10-fold > Doxorubicin | rsc.orgnih.gov |

| 4-Hydroxyquinazoline (B1) | HCT-15 (Colon) | IC50 | < 20 µM (induces 73.58% apoptosis) | mdpi.com |

| 4-Hydroxyquinazoline (B1) | HCC1937 (Breast) | IC50 | < 20 µM (induces 53.14% apoptosis) | mdpi.com |

| Pyrazolo[4,3-f]quinoline (2E) | PC-3 (Prostate) | GI50 | < 8 µM | mdpi.com |

| Pyrazolo[4,3-f]quinoline (2E) | HCT-15 (Colon) | GI50 | < 8 µM | mdpi.com |

| 8-Aminoquinoline glycoconjugate (17) | HCT 116 (Colon) | IC50 | 116.4 ± 5.9 µM | mdpi.com |

| 8-Aminoquinoline glycoconjugate (17) | MCF-7 (Breast) | IC50 | 78.1 ± 9.3 µM | mdpi.com |

| Piperazinylquinoxaline derivative (11) | HepG-2 (Liver) | IC50 | 9.52 µM | nih.gov |

| Piperazinylquinoxaline derivative (11) | MDA (Breast) | IC50 | 11.52 µM | nih.gov |

Molecular Targets and Mechanisms of Action

The anticancer effects of this compound and its derivatives are attributed to their ability to interact with and inhibit various molecular targets that are crucial for cancer cell growth and survival.

The Epidermal Growth Factor Receptor (EGFR) is a key target for many anticancer drugs, and the 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibitors (TKIs). nih.gov These inhibitors typically function by competing with ATP at the kinase domain of the receptor, thereby blocking the signal transduction pathways that lead to cell proliferation and survival. nih.govnih.gov

Novel 2-chloro-4-anilino-quinazoline derivatives have been specifically designed as dual inhibitors of EGFR and VEGFR-2. nih.gov One such derivative demonstrated approximately 11-fold greater potency against EGFR compared to its prototype. nih.gov Structure-activity relationship (SAR) studies have highlighted that the presence of a hydrogen bond donor at the para position of the aniline (B41778) moiety is crucial for interaction with conserved amino acid residues in the EGFR binding site. nih.gov The inhibition of EGFR leads to cell cycle arrest and the activation of apoptotic pathways. nih.gov

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of nucleic acids and amino acids, making it an attractive target for anticancer agents. nih.govnih.gov DHFR inhibitors disrupt the folate pathway, which is essential for rapidly dividing cells. nih.gov

Derivatives of quinazoline, particularly those with a 2,4-diamino substitution pattern, have been investigated as DHFR inhibitors. nih.gov For example, a pyrrolo[3,2-f]quinazoline-1,3-diamine derivative was found to be a potent inhibitor of E. coli DHFR, displaying a slow-onset, tight-binding inhibition mechanism. nih.gov This class of compounds shows promise for development as selective antifolates, with marked differences in inhibitory potency between prokaryotic and human DHFR, suggesting potential for development as antibiotics as well. nih.govnih.gov

Angiogenesis, the formation of new blood vessels, is critical for tumor growth, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of this process. nih.govnih.gov Consequently, inhibiting VEGFR-2 is a validated strategy in cancer therapy. nih.govnih.gov

Quinazoline-based compounds have been extensively explored as VEGFR-2 inhibitors. nih.gov As mentioned, novel 2-chloro-4-anilino-quinazolines were designed as dual EGFR and VEGFR-2 inhibitors, with one compound showing about 7-fold more potency against VEGFR-2 than the initial prototype. nih.gov Molecular docking studies confirmed the importance of a hydrogen bond donor on the aniline ring for binding to the VEGFR-2 active site. nih.gov Other quinazoline derivatives have also shown potent VEGFR-2 inhibitory activity, with IC50 values in the nanomolar range. drugbank.com The inhibition of VEGFR-2 by these compounds effectively disrupts the blood supply to tumors, hindering their growth. mdpi.com

Cyclin-dependent kinase 9 (CDK9) plays a crucial role in regulating transcription by phosphorylating the C-terminal domain of RNA polymerase II. nih.gov Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and has emerged as a promising strategy in cancer therapy. nih.gov

While direct studies on this compound as a CDK9 inhibitor are limited, related heterocyclic structures have shown significant activity. For instance, imidazopyrazine derivatives, which share a bicyclic nitrogen-containing core, have demonstrated good CDK9 inhibitory activity with IC50 values in the sub-micromolar to micromolar range. nih.gov One derivative, featuring a 4-methoxyphenyl (B3050149) amine substituent, was particularly potent with an IC50 of 0.18 µM. nih.gov These findings suggest that the broader class of nitrogen-containing heterocyclic compounds, including quinazoline derivatives, warrants further investigation as potential CDK9 inhibitors.

In vivo Antitumor Efficacy Studies

The anticancer potential of quinazoline derivatives has also been evaluated in in vivo animal models. These studies are crucial for determining the real-world therapeutic potential of these compounds. For example, selected 4-(phenylamino)quinazoline acrylamides have been tested in human tumor xenograft models, such as A431 epidermoid and H125 non-small-cell lung cancer models, where they demonstrated significant tumor growth inhibition when administered orally. nih.gov Another study using a nude mouse model with transplanted human cholangiocarcinoma cells showed that treatment with pristimerin (B1678111) could inhibit tumor growth. nih.gov

Antimicrobial Activities

In addition to their anticancer properties, derivatives of this compound have also shown promising antimicrobial activities against a range of pathogenic microorganisms.

Antibacterial Efficacy

The antibacterial properties of these compounds have been tested against both Gram-positive and Gram-negative bacteria.

Derivatives of 4-chloro-2-phenyl quinoline (B57606) have demonstrated significant inhibitory activity against various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhi. ajrconline.org Notably, some of these derivatives were active against multidrug-resistant strains of S. aureus (MRSA). ajrconline.org The minimum inhibitory concentration (MIC) for the active compounds was found to be 50 µg/ml. ajrconline.org

Other studies have focused on the activity of quinazolinone derivatives against specific bacteria. For instance, certain pyrrolidine (B122466) derivatives of quinazolinone have shown broad-spectrum antibacterial activity. nih.gov One particular derivative with a para-chloro phenyl moiety was highly active against S. aureus with a low MIC value. nih.gov In contrast, a derivative with a strong electron-withdrawing nitro group was most effective against Bacillus subtilis. nih.gov The antibacterial activity of these compounds is often influenced by the nature of the substituents on the quinazoline ring. nih.gov

The following table summarizes the antibacterial activity of selected quinazoline derivatives:

| Compound Type | Bacterial Strain | Activity | Reference |

| 4-chloro-2-phenyl quinoline derivatives | S. aureus (including MRSA) | Significant | ajrconline.org |

| Pyrrolidine derivative with p-chloro phenyl | S. aureus | High | nih.gov |

| Pyrrolidine derivative with 4-nitro phenyl | B. subtilis | High | nih.gov |

| Pyrazoline with 4-bromo substitution | S. aureus, E. faecalis | Enhanced | nih.gov |

Antifungal Efficacy

Several derivatives of the quinazoline and related quinoline structures have exhibited significant antifungal activity.

Quinazolin-4-one derivatives have been synthesized and tested against various plant pathogenic fungi. mdpi.com The presence of a chlorine atom in these compounds was found to have a notable inhibitory effect on Rhizoctonia solani AG1. mdpi.com Conversely, derivatives containing a cyano group showed better inhibition against Fusarium verticillioides, Fusarium oxysporum f. sp. Niveum, and Colletotrichum fructicola. mdpi.com One compound, in particular, showed promising inhibitory effects against Fusarium oxysporum f. sp. Niveum, suggesting its potential as a lead compound for treating watermelon Fusarium wilt. mdpi.com

Other studies have explored the antifungal activity of quinoline derivatives against human fungal pathogens. nih.gov For example, certain quinoline derivatives have shown selective action against Candida species and dermatophytes. nih.gov Similarly, 7-chloro-4-arylhydrazonequinolines have been evaluated for their in vitro antifungal activity against several oral fungi, including various Candida species, with some compounds exhibiting MIC and minimum fungicidal concentration (MFC) values comparable to the standard drug fluconazole. researchgate.netnih.gov

The antifungal activity of these compounds can be influenced by the presence of metal ions. For instance, copper complexes of certain quinazolin-4-one-8-hydroxyquinoline derivatives have shown enhanced toxicity against fungi compared to the ligands alone. scispace.com

The table below provides a summary of the antifungal activity of selected derivatives:

| Compound Type | Fungal Strain | Activity | Reference |

| Quinazolin-4-one with chlorine | Rhizoctonia solani AG1 | Obvious inhibition | mdpi.com |

| Quinazolin-4-one with cyano group | Fusarium oxysporum f. sp. Niveum | Good inhibition | mdpi.com |

| Quinoline derivatives | Candida spp., Dermatophytes | Selective action | nih.gov |

| 7-chloro-4-arylhydrazonequinolines | Oral fungi (e.g., Candida spp.) | Comparable to fluconazole | researchgate.netnih.gov |

| Copper complex of quinazolin-4-one derivative | Various fungi | Enhanced toxicity | scispace.com |

Investigation of Antimicrobial Mechanisms

The investigation into the mechanisms by which these compounds exert their antimicrobial effects is ongoing. For some derivatives, the mechanism is thought to involve the disruption of the bacterial cell membrane. For instance, alkyl pyridinol compounds, which share structural similarities with some of the discussed derivatives, have been shown to cause disruption and deformation of the staphylococcal membrane. mdpi.com

Another potential mechanism is the inhibition of biofilm formation, which is a key virulence factor for many bacteria. Certain quinazolin-4-one derivatives have been shown to inhibit biofilm formation in Pseudomonas aeruginosa at sub-inhibitory concentrations. nih.gov This anti-biofilm activity is thought to be mediated through the quenching of the quorum-sensing system, which regulates biofilm development. nih.gov These compounds were also found to decrease cell surface hydrophobicity and curtail the production of exopolysaccharides, both of which are crucial for biofilm integrity. nih.gov

Antiviral Activities (e.g., Anti-HIV, Anti-Influenza)

Derivatives of the quinazoline and related heterocyclic systems have demonstrated notable efficacy against a range of viral pathogens, including the Human Immunodeficiency Virus (HIV) and influenza viruses.

Research into the anti-HIV properties of related compounds has shown that chloroquine, a well-known antimalarial drug containing a quinoline core, can inhibit HIV-1 replication. nih.gov It is believed to act post-integration by affecting the glycosylation of newly formed viral envelope glycoproteins. nih.gov This mechanism, targeting the viral envelope, has been shown to have a broad spectrum of activity against various HIV-1 subtypes (A, B, C, D, E) and HIV-2. nih.gov Furthermore, synthetic pyrrolo[2,3-d]pyrimidine analogues, which share structural similarities with the quinazoline core, have also been investigated for their anti-HIV-1 activity. nih.gov Specifically, 4-amino-7-(2'-deoxy-2'-fluoro-4'-azido-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine was found to be the most potent among the tested analogues. nih.gov

In the realm of anti-influenza research, several 2,4-disubstituted quinazoline derivatives have been synthesized and evaluated for their activity against the influenza A virus. sci-hub.senih.gov Many of these compounds have shown potent in vitro activity against the H1N1 subtype with low cytotoxicity. sci-hub.senih.gov One of the most active compounds identified was 4.1-fold more potent than the reference drug, ribavirin, highlighting the potential of the quinazoline scaffold in developing new anti-influenza agents. sci-hub.se Another study identified 2-Methylquinazolin-4(3H)-one as a significant antiviral component, demonstrating an IC50 of 23.8 μg/mL against the influenza A virus in vitro. mdpi.comnih.gov This compound was also shown to ameliorate acute lung injury in influenza-infected mice by reducing the expression of pro-inflammatory molecules and inhibiting viral replication. mdpi.comnih.gov The mechanism of action for some of these derivatives is thought to involve the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. nih.gov

Table 1: Antiviral Activity of Selected Quinazoline and Related Derivatives

| Compound/Derivative Class | Virus | Activity/Mechanism | Reference(s) |

|---|---|---|---|

| Chloroquine | HIV-1 (subtypes A-E), HIV-2 | Inhibits replication post-integration by affecting viral envelope glycoproteins. | nih.gov |

| 4-amino-7-(2'-deoxy-2'-fluoro-4'-azido-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine | HIV-1 | Potent anti-HIV-1 activity. | nih.gov |

| 2,4-Disubstituted quinazoline derivatives | Influenza A (H1N1) | Potent in vitro activity with low cytotoxicity; some more potent than ribavirin. | sci-hub.senih.gov |

| 2-Methylquinazolin-4(3H)-one | Influenza A | Significant in vitro antiviral activity (IC50 = 23.8 μg/mL); reduces inflammation and viral replication in vivo. | mdpi.comnih.gov |

| Pyrimidine (B1678525) and Pyridine (B92270) derivatives | Influenza A | Inhibit the interaction between polymerase PA and PB1 subunits. | nih.gov |

| 4-Thioquinazoline derivatives containing a chalcone (B49325) moiety | Tobacco Mosaic Virus (TMV) | Moderate to good antiviral activity. | mdpi.com |

Anti-inflammatory Activities

The quinazoline core is a well-established pharmacophore in the design of anti-inflammatory agents. Derivatives of this compound have been investigated for their ability to modulate inflammatory pathways, often through the inhibition of key enzymes like cyclooxygenase (COX).

A series of novel 3-(4-chlorophenyl)-2-(substituted)quinazolin-4(3H)-one derivatives were synthesized and showed inhibitory activity against both COX-1 and COX-2 enzymes, with some compounds exhibiting selectivity for COX-2. researchgate.net These compounds also demonstrated the ability to inhibit the production of the pro-inflammatory cytokine IL-6. researchgate.net Similarly, other quinazolinone analogs, particularly those containing a 4-chlorophenyl group, have displayed superior anti-inflammatory activity compared to their unsubstituted phenyl counterparts. nih.gov The anti-inflammatory potential of quinazoline derivatives is further enhanced by the substitution at the 2 and 3 positions with various heterocyclic moieties. nih.gov

The mechanism of anti-inflammatory action for some pyrazolo[4,3-c]quinoline derivatives has been linked to the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced cells. mdpi.com Certain derivatives in this class exhibited significant inhibition of LPS-stimulated NO production, with a potency comparable to the control inhibitor. mdpi.com This effect was associated with the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression. mdpi.com Additionally, a series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were synthesized and evaluated, with some compounds showing good anti-inflammatory activity. derpharmachemica.com

Table 2: Anti-inflammatory Activity of Selected Quinazoline Derivatives

| Compound/Derivative Class | Key Findings | Mechanism of Action | Reference(s) |

|---|---|---|---|

| 3-(4-Chlorophenyl)-2-(substituted)quinazolin-4(3H)-ones | Inhibited COX-1 and COX-2; some selective for COX-2. Inhibited IL-6 production. | Inhibition of COX enzymes and pro-inflammatory cytokines. | researchgate.net |

| Quinazolinone analogs with a 4-chlorophenyl group | Showed better anti-inflammatory activity than phenyl-substituted analogs. | Not specified. | nih.gov |

| Pyrazolo[4,3-c]quinoline derivatives | Significant inhibition of LPS-stimulated NO production. | Inhibition of iNOS and COX-2 protein expression. | mdpi.com |

| 2-Chloro-4-(aryl amino)-6,7-dimethoxy quinazolines | Good anti-inflammatory activity. | Not specified. | derpharmachemica.com |

| Quinazolinones conjugated with ibuprofen, indole (B1671886) acetamide, or thioacetohydrazide | Selective COX-2 inhibitors. | Selective inhibition of COX-2. | nih.gov |

Other Pharmacological Activities of Interest

Beyond their antiviral and anti-inflammatory properties, derivatives of this compound have been explored for a range of other pharmacological applications.

Antihistaminic Activity (e.g., H₁-antihistaminic agents)

The potential of quinoline derivatives as antihistaminic agents has been explored, although with mixed results. A study on a series of 2-substituted-4-phenylquinoline derivatives revealed that these compounds possess very low H₁-antihistaminic activities when compared to the standard drug imipramine. nih.gov This suggests a clear separation between the antidepressant and antihistaminic effects within this particular chemical scaffold. nih.gov While direct studies on the antihistaminic properties of this compound are limited, the broader class of H₁ antihistamines is crucial in the management of allergic conditions like allergic rhinitis and urticaria. nih.gov

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Quinazoline and quinoline derivatives have shown promise in this area. Several 4-anilinoquinazolines have been identified as novel inhibitors of M. tuberculosis. nih.govnih.gov Structure-activity relationship studies have highlighted the importance of specific substitutions, such as a benzyloxy aniline and a 6,7-dimethoxy quinoline ring, for potent antitubercular activity. nih.govnih.gov

Furthermore, various 2,3-disubstituted quinazolinone derivatives have been synthesized and screened for their activity against M. tuberculosis H37Rv strain, with some compounds exhibiting minimum inhibitory concentrations (MICs) ranging from 6.25 to 100 μg/mL. dovepress.com Other studies have reported on 7-chloro-4-quinolinylhydrazone derivatives that displayed significant in vitro activity against M. tuberculosis, comparable to first-line drugs like ethambutol (B1671381) and rifampicin. nih.gov The versatility of the quinazoline scaffold is also demonstrated by derivatives that have shown activity against various mycobacterial strains, including atypical ones. nih.gov

Table 3: Antitubercular Activity of Selected Quinazoline and Quinoline Derivatives

| Compound/Derivative Class | Target Organism | Key Findings | Reference(s) |

|---|---|---|---|

| 4-Anilinoquinazolines | Mycobacterium tuberculosis | Identified as novel inhibitors; specific substitutions are key for activity. | nih.govnih.govresearchgate.net |

| 2,3-Disubstituted quinazolinones | Mycobacterium tuberculosis H37Rv | Exhibited MICs ranging from 6.25 to 100 μg/mL. | dovepress.com |

| 7-Chloro-4-quinolinylhydrazones | Mycobacterium tuberculosis H37Rv | Showed significant in vitro activity, comparable to first-line drugs. | nih.gov |

| 4-(S-Butylthio)quinazoline | Atypical mycobacteria | More active than isoniazid (B1672263) against atypical strains. | nih.gov |

| 2,4-Disubstituted pyridine derivatives | Mycobacterium tuberculosis | Effective against intracellular and biofilm-forming tubercle bacilli. | frontiersin.org |

Antimalarial Activity

The quinoline core is central to some of the most important antimalarial drugs, such as chloroquine. plos.org Consequently, derivatives of this compound, which contain a related structural motif, have been a focal point of antimalarial drug discovery. The 7-chloro-4-aminoquinoline scaffold is considered critical for the inhibition of hemozoin formation, a key detoxification process for the malaria parasite. nih.gov

Numerous studies have demonstrated the potent antimalarial activity of novel 4-aminoquinoline (B48711) derivatives against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. plos.orgnih.gov For instance, a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline showed excellent in vitro and in vivo activity. nih.govmdpi.com Hybrid molecules combining the 4-aminoquinoline core with other heterocyclic systems, such as pyrano[2,3-c]pyrazole, have also yielded compounds with potent antimalarial effects. nih.gov Furthermore, optimization of 2-anilino 4-amino substituted quinazolines has led to the development of potent oral antimalarial agents. acs.org

Table 4: Antimalarial Activity of Selected Quinoline and Quinazoline Derivatives

| Compound/Derivative Class | Target Organism | Key Findings | Reference(s) |

|---|---|---|---|

| 4-Aminoquinoline derivatives | Plasmodium falciparum (chloroquine-sensitive and -resistant strains) | Potent antimalarial activity; inhibition of hemozoin formation. | plos.orgnih.gov |

| Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline | Plasmodium falciparum, Plasmodium berghei | Excellent in vitro and in vivo activity with low toxicity. | nih.govmdpi.com |

| Hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives | Plasmodium falciparum (chloroquine-sensitive and -resistant strains) | Potent inhibitory effects. | nih.gov |

| 2-Anilino 4-amino substituted quinazolines | Plasmodium falciparum | Potent oral in vivo activity. | acs.org |

| 7-chloro-N-(pyridin-4-yl)quinolin-4-amine | Plasmodium falciparum | Showed antimalarial activity, demonstrating the importance of the quinoline core. | mdpi.com |

| Quinoline-pyrazolopyridine hybrids | Plasmodium falciparum | A derivative with a 4-Cl substituent showed considerable potent antimalarial activity. | nih.gov |

Anticonvulsant Activity

The central nervous system (CNS) activity of quinazoline derivatives has also been an area of investigation, with some compounds showing potential as anticonvulsants. A study of 2,3-disubstituted quinazolin-4(3H)-one derivatives revealed that many of the synthesized compounds exhibited anticonvulsant properties in a pentylenetetrazole (PTZ)-induced seizure model in mice. nih.gov The proposed mechanism of action for these compounds is through the allosteric modulation of the GABAᴀ receptor. nih.gov

Another study on a series of mono-, di-, and trimethylated derivatives of 4-chlorobenzanilide (B1594193) found that these compounds possessed anticonvulsant activity against maximal electroshock (MES)-induced seizures in mice. nih.gov The quinazolin-4(3H)-one scaffold itself has historical ties to CNS activity, with methaqualone, a sedative-hypnotic with anticonvulsant properties, being a notable example. nih.gov The exploration of this scaffold continues to yield compounds with potential for managing seizure disorders.

Table 5: Anticonvulsant Activity of Selected Quinazoline and Related Derivatives

| Compound/Derivative Class | Animal Model | Key Findings | Proposed Mechanism | Reference(s) |

|---|---|---|---|---|

| 2,3-Disubstituted quinazolin-4(3H)-one derivatives | Pentylenetetrazole (PTZ)-induced seizures in mice | Exhibited anticonvulsant properties. | Allosteric modulation of the GABAᴀ receptor. | nih.gov |

| 4-Chlorobenzanilide derivatives | Maximal electroshock (MES)-induced seizures in mice | Possessed anticonvulsant activity. | Not specified. | nih.gov |

| Methaqualone (a quinazolin-4(3H)-one) | Not specified | Good anticonvulsant properties. | Positive allosteric modulator of the GABAᴀ receptor. | nih.gov |

Analgesic Activity

Despite the broad interest in the pharmacological properties of quinazoline-based compounds, a thorough review of the scientific literature reveals a notable absence of studies specifically investigating the analgesic activity of this compound and its direct derivatives.

The synthesis of 4-Chloro-2-(pyridin-4-yl)quinazoline has been reported, indicating its availability for biological evaluation. Furthermore, research into the broader class of quinazolines and its subclass, quinazolinones, has identified numerous compounds with significant analgesic effects. For instance, various 2-substituted and 3-substituted quinazolinones have demonstrated moderate to potent analgesic properties in preclinical studies. The inclusion of a pyridyl moiety at the 2-position of the quinazoline ring, a key structural feature of the compound , has also been explored in the context of analgesia, with some derivatives showing promising results.

However, specific data from in vivo or in vitro analgesic assays for this compound, or compounds directly derived from it by substitution at the 4-position, are not available in the current body of scientific literature. Consequently, no detailed research findings or data tables on the analgesic activity of this specific chemical entity can be presented. The potential of this compound and its derivatives as analgesic agents remains an unexplored area of research.

Structure Activity Relationship Sar Studies

Impact of Substitutions on the Quinazoline (B50416) Ring and Pyridine (B92270) Moiety

Role of Halogen Atoms (e.g., Chlorine, Bromine) at Positions 4, 6, and 8

The presence and nature of halogen atoms on the quinazoline ring play a significant role in modulating the biological activity of 2-pyridin-4-ylquinazoline derivatives. The chlorine atom at position 4 is a key feature, serving as a reactive site for nucleophilic substitution to introduce various side chains.

Halogen substitution at other positions, such as 6 and 8, has also been explored to enhance biological efficacy. For instance, the synthesis of 6-Bromo-4-chloro-2-(pyridin-4-yl)quinazoline has been successfully achieved, demonstrating the feasibility of di-halogenated analogs. researchgate.net In the broader class of quinazolinone derivatives, the presence of a halogen atom at position 6 or 8 has been shown to improve antimicrobial activities. nih.gov

Table 1: Impact of Halogen Substitution on the Quinazoline Ring

| Compound/Analog | Substitution Position | Halogen | Observed Effect | Reference |

|---|---|---|---|---|

| 6-Bromo-4-chloro-2-(pyridin-4-yl)quinazoline | 6 | Bromine | Synthetically accessible intermediate for further modification. | researchgate.net |

| General Quinazolinones | 6 and 8 | Halogen | Improved antimicrobial activity. | nih.gov |

| Phenyl ring of quinazolinone derivatives | 4 | Chlorine, Bromine | Potent anti-inflammatory activity. | researchgate.net |

Influence of the Pyridinyl Group's Position (e.g., pyridin-2-yl vs. pyridin-3-yl vs. pyridin-4-yl) and its Modifications

The position of the nitrogen atom within the pyridine ring at the 2-position of the quinazoline scaffold is a critical determinant of biological activity. Studies on related heterocyclic systems have shown that the pyridinyl moiety's isomeric form can significantly influence receptor binding and pharmacological response. For example, in the context of CDK4/6 inhibitors, pyridine derivatives at the C2 position of the quinazoline were found to be more active than their benzene (B151609) ring counterparts. researchgate.net

While direct comparative studies on the 4-chloroquinazoline (B184009) backbone are limited, research on pyrazolo[1,5-a]quinazolin-5(4H)-ones indicated that a 3-pyridyl substituent at the 2-position resulted in more active compounds compared to phenyl or 4-methoxyphenyl (B3050149) groups. nih.gov This suggests that the nitrogen atom's position within the aromatic system is crucial for interaction with biological targets, likely through hydrogen bonding or other electrostatic interactions.

Table 2: Influence of Pyridinyl Isomers and Modifications

| Scaffold | Pyridinyl Position | Modification | Target/Activity | Key Finding | Reference |

|---|---|---|---|---|---|

| Quinazoline | C2 | Pyridine vs. Benzene | CDK4/6 Inhibition | Pyridine derivatives were more active. | researchgate.net |

| Pyrazolo[1,5-a]quinazolin-5(4H)-one | 2 | 3-pyridyl | mGlu2/mGlu3 NAMs | 3-pyridyl analogs were more potent than phenyl analogs. | nih.gov |

Effect of Substitutions at Positions 2 and 3 of the Quinazoline Ring on Biological Efficacy

Substitutions at the 2 and 3-positions of the quinazoline ring are pivotal for modulating biological activity. The 2-position, occupied by the pyridin-4-yl group in the parent compound, is a key anchoring point. Modifications to this group or its replacement can drastically alter the compound's pharmacological profile.

In a series of quinazolin-4-one/3-cyanopyridin-2-one hybrids, the substituent at the N-3 position of the quinazoline moiety was found to be critical for antiproliferative activity. researchgate.net An allyl group at N-3 conferred more potent activity than ethyl or phenyl groups, highlighting the importance of this position for interacting with the target enzyme. researchgate.net

Table 3: Effect of Substitutions at Positions 2 and 3

| Scaffold | Position 2 Substituent | Position 3 Substituent | Target/Activity | Key Finding | Reference |

|---|---|---|---|---|---|

| Quinazolin-4-one/3-cyanopyridin-2-one hybrid | Varied | Allyl | Antiproliferative | Allyl group at N-3 was more potent than ethyl or phenyl. | researchgate.net |

| Quinazolinone | Varied | Phenyl | DHFR Inhibition | Phenyl ring at the 2-position is essential for effective inhibition. | nih.gov |

Contribution of Fused or Substituted Heterocycle Moieties

Fusing additional heterocyclic rings to the quinazoline scaffold is a common strategy to create novel chemical entities with enhanced biological activities. These fused systems can provide a rigid framework that orients key pharmacophoric features for optimal interaction with biological targets.

Several classes of fused quinazolines have demonstrated significant therapeutic potential:

Pyrazolo[1,5-a]quinazolines: These compounds have been identified as potent dual negative allosteric modulators of mGlu2 and mGlu3 receptors. nih.gov

Thiazolo[5,4-f]quinazolines: This class of compounds has yielded potent inhibitors of various kinases, including DYRK1A, which is implicated in neurodegenerative diseases. nih.govnih.govmdpi.commdpi.comresearchgate.net

Triazolo researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidines: These purine (B94841) analogs have been investigated as xanthine (B1682287) oxidase inhibitors for the treatment of gout. nih.gov

The nature of the fused ring and its substitution patterns are critical for activity and selectivity.

Table 4: Contribution of Fused Heterocycles

| Fused System | Target | Biological Activity | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]quinazoline | mGlu2/mGlu3 receptors | Negative Allosteric Modulation | nih.gov |

| Thiazolo[5,4-f]quinazoline | DYRK1A kinase | Kinase Inhibition | nih.govnih.govmdpi.commdpi.comresearchgate.net |

| researchgate.netresearchgate.netnih.govTriazolo[1,5-a]pyrimidine | Xanthine Oxidase | Enzyme Inhibition | nih.gov |

| Pyrazolo[4,3-h]quinazoline | CDK4/6 | Anticancer | nih.gov |

Correlation Between Structural Features and Specific Pharmacological Responses

The structural modifications discussed above have been correlated with a range of pharmacological responses. The following table summarizes some of these key correlations.

Table 5: Correlation of Structural Features with Pharmacological Responses

| Structural Feature | Pharmacological Response | Example/Key Finding | Reference |

|---|---|---|---|

| Anticancer Activity | |||

| Pyridine at C2 of quinazoline | CDK4/6 Inhibition | More active than benzene analogs. | researchgate.net |

| Allyl group at N3 of quinazolin-4-one | Antiproliferative | More potent than ethyl or phenyl groups. | researchgate.net |

| Fused pyrazolo[4,3-h]quinazoline | Selective CDK4/6 Inhibition | Potent inhibition with IC50 values in the nanomolar range. | nih.gov |

| Antimicrobial Activity | |||

| Halogen at position 6 or 8 | General Antimicrobial | Improved activity. | nih.gov |

| 6-Bromo-2-(pyridin-4-yl)quinazoline derivative | Antibacterial (Gram-positive) | Selective activity against S. aureus. | researchgate.net |

| Anti-inflammatory Activity | |||

| Halogenated phenyl on quinazolinone | Anti-inflammatory | Potent activity observed with 4-Cl and 4-Br substitutions. | researchgate.net |

| Neurological Activity | |||

| 2-Aryl-pyrazolo[1,5-a]quinazoline | mGlu2/mGlu3 NAMs | Potent dual negative allosteric modulators. | nih.gov |

Principles of Ligand Design for Enhanced Potency and Selectivity based on SAR

The structure-activity relationship studies on 4-Chloro-2-pyridin-4-ylquinazoline and its analogs provide several guiding principles for the design of new, more potent, and selective ligands:

Exploitation of the Pyridine Nitrogen: The nitrogen atom in the pyridinyl moiety is a key hydrogen bond acceptor. Its position (2-, 3-, or 4-pyridyl) should be optimized based on the topology of the target's binding site to maximize interactions.

Strategic Halogenation: Halogen atoms, particularly at positions 6 and 8 of the quinazoline ring, can enhance biological activity through favorable electronic and steric interactions. The choice of halogen (Cl, Br) can fine-tune potency.

Modulation of the 3-Position: For quinazolinone analogs, the N-3 position is a critical site for introducing substituents that can improve potency. Small, flexible groups like allyl may be preferable to bulkier aryl groups.

Rigidification through Fused Rings: Fusing heterocyclic rings such as pyrazole, thiazole, or triazole to the quinazoline core can create rigid scaffolds that pre-organize key pharmacophoric elements, leading to higher affinity and selectivity for specific targets, particularly kinases.

Lipophilicity and Solubility Balance: While lipophilic groups can enhance cell permeability and activity, a balance must be maintained to ensure adequate solubility and favorable pharmacokinetic properties.

By applying these principles, medicinal chemists can rationally design novel derivatives of this compound with improved therapeutic potential for a wide range of diseases.

Computational and Mechanistic Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as 4-Chloro-2-pyridin-4-ylquinazoline, might interact with a biological target, typically a protein.

Ligand-Target Binding Interactions and Binding Free Energies

Molecular docking studies on quinazoline (B50416) derivatives have been instrumental in identifying key binding interactions and estimating the binding affinity, often expressed as binding free energy. While specific studies on this compound are not extensively detailed in publicly available literature, research on analogous 2,4-disubstituted quinazolines provides a framework for understanding its potential interactions. For instance, studies on similar compounds targeting protein kinases, a common target for quinazoline-based inhibitors, reveal a consistent pattern of interactions.

The binding free energy (often denoted as ΔGbind) is a crucial parameter derived from docking simulations, indicating the stability of the ligand-protein complex. A more negative value suggests a stronger and more stable interaction. For quinazoline derivatives, these energies are influenced by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Table 1: Illustrative Binding Free Energies of Quinazoline Derivatives with Various Protein Kinase Targets Disclaimer: The following data is illustrative and based on findings for structurally related quinazoline compounds, not specifically this compound.

| Target Protein | Ligand (Quinazoline Derivative) | Binding Free Energy (kcal/mol) |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 2-chloro-4-anilino-quinazoline derivative | -8.5 to -10.2 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Quinazolin-4(3H)-one-morpholine hybrid | -10.5 to -12.4 nih.gov |

| Butyrylcholinesterase (BuChE) | 2,4-disubstituted quinazoline derivative | -7.8 to -9.5 |

| p21-Activated Kinase 4 (PAK4) | 6-Chloro-4-aminoquinazoline-2-carboxamide | -8.0 to -9.0 ekb.eg |

Prediction of Active Site Interactions and Binding Modes

The predictive power of molecular docking extends to identifying the specific amino acid residues within the active site of a target protein that interact with the ligand. For quinazoline derivatives targeting protein kinases, the quinazoline core often forms crucial hydrogen bonds with the hinge region of the kinase domain. The substituents at the 2 and 4 positions of the quinazoline ring play a significant role in establishing further interactions, contributing to both potency and selectivity.

In the case of this compound, the pyridinyl group at the 2-position is expected to form hydrogen bonds or π-π stacking interactions with appropriate residues in the active site. The chlorine atom at the 4-position can participate in halogen bonding or hydrophobic interactions, further anchoring the molecule within the binding pocket.

Table 2: Predicted Active Site Interactions for a Quinazoline Scaffold with a Generic Kinase Target Disclaimer: These interactions are generalized from studies on various quinazoline-based kinase inhibitors.

| Interacting Residue (Generic Kinase) | Type of Interaction |

|---|---|

| Hinge Region Amino Acid (e.g., Met) | Hydrogen Bond with Quinazoline N1 |

| Gatekeeper Residue (e.g., Thr, Met) | Hydrophobic Interaction with the quinazoline ring |

| Catalytic Lysine | Potential Hydrogen Bond with substituents |

| Aspartate (DFG motif) | Potential Hydrogen Bond with substituents |

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a powerful tool for understanding the intrinsic properties of a molecule like this compound.

Elucidation of Electronic Properties and Molecular Orbitals

DFT calculations can elucidate various electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. These parameters are critical for understanding a molecule's reactivity and stability. A smaller HOMO-LUMO gap generally implies a more reactive molecule.

The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the nitrogen atoms of the quinazoline and pyridine (B92270) rings are expected to be regions of negative potential, making them likely sites for hydrogen bond acceptance.

Conformational Analysis and Geometrical Optimization

DFT is also employed for conformational analysis and geometrical optimization. This process determines the most stable three-dimensional structure of a molecule by finding the lowest energy conformation. For this compound, this would involve determining the preferred rotational angle between the quinazoline and pyridine rings. The optimized geometry is crucial for ensuring that the ligand shape used in molecular docking studies is energetically favorable and realistic.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights that are not available from static docking poses. By simulating the movements of atoms and molecules, MD can assess the stability of the binding mode predicted by docking, the flexibility of the protein and ligand, and the influence of solvent.

Dynamic Behavior of Ligand-Receptor Complexes

While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in publicly available literature, the dynamic behavior of similar ligand-receptor complexes, particularly those involving quinazoline and pyridinyl moieties, has been a subject of investigation. MD simulations offer a powerful tool to explore the time-dependent behavior of a ligand within the binding pocket of a biological target, such as an enzyme or a receptor.

For a compound like this compound, MD simulations could elucidate how the pyridinyl group orients itself within a binding pocket and how the chloro-substituent influences interactions with surrounding amino acid residues. Such studies are critical for understanding the kinetic aspects of ligand binding and for the rational design of more potent and selective inhibitors.

Stability and Conformational Changes of Binding Poses

The stability and conformational changes of a ligand's binding pose are central to its biological activity. Molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, is often the starting point for these investigations. For quinazoline derivatives, docking studies have been instrumental in identifying key interactions with target proteins.

Following docking, MD simulations can further refine these binding poses and assess their stability. These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding. For this compound, a key aspect to investigate would be the rotational freedom around the bond connecting the quinazoline and pyridine rings. The dihedral angle of this bond likely plays a significant role in adopting an optimal conformation for binding.